molecular formula C11H20O5 B14318528 Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate CAS No. 112995-22-9

Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate

Cat. No.: B14318528
CAS No.: 112995-22-9
M. Wt: 232.27 g/mol
InChI Key: YGWUFYAPTXPLBN-UHFFFAOYSA-N
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Description

Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate is an organic compound with the molecular formula C11H20O5. It is a derivative of pentenoic acid and contains both ethoxy and hydroxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with diethyl oxalate under basic conditions. The reaction typically proceeds as follows:

  • Ethyl acetoacetate is treated with sodium ethoxide in ethanol to form the enolate ion.
  • The enolate ion then reacts with diethyl oxalate to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ethyl 4,4-diethoxy-3-oxopent-2-enoate.

    Reduction: Formation of ethyl 4,4-diethoxy-3-hydroxypentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxy-3-hydroxypent-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its hydroxy and ethoxy groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate can be compared with similar compounds such as:

    Ethyl 4,4-diethoxy-3-oxopentanoate: Similar structure but lacks the hydroxy group.

    4,4-diethoxy-3-hydroxybutanal: Similar functional groups but different carbon chain length.

    Ethyl 4-hydroxypent-2-enoate: Similar backbone but different substitution pattern.

Properties

CAS No.

112995-22-9

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 4,4-diethoxy-3-hydroxypent-2-enoate

InChI

InChI=1S/C11H20O5/c1-5-14-10(13)8-9(12)11(4,15-6-2)16-7-3/h8,12H,5-7H2,1-4H3

InChI Key

YGWUFYAPTXPLBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)(OCC)OCC)O

Origin of Product

United States

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